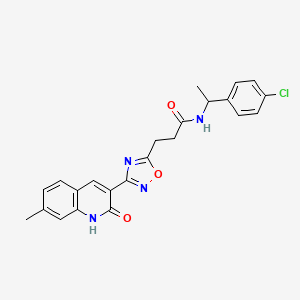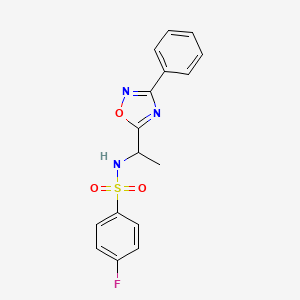
4-fluoro-N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-fluoro-N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as F-Phe-OSu, and it is a sulfonamide derivative that contains a fluorine atom, a phenyl group, and an oxadiazole ring. F-Phe-OSu has been synthesized using various methods, and it has shown promising results in scientific research applications.
作用机制
The mechanism of action of F-Phe-OSu is not fully understood. However, it is believed that this compound modifies the amino groups of proteins and peptides, which can affect their activity and function. F-Phe-OSu can also cross-link proteins, which can provide insights into protein-protein interactions.
Biochemical and Physiological Effects:
F-Phe-OSu has been shown to have biochemical and physiological effects on proteins and peptides. This compound can modify the amino groups of these molecules, which can affect their activity and function. F-Phe-OSu can also cross-link proteins, which can provide insights into protein-protein interactions. However, the physiological effects of F-Phe-OSu on living organisms are not well understood.
实验室实验的优点和局限性
F-Phe-OSu has several advantages for lab experiments. This compound is a useful labeling reagent for peptides and proteins, and it can be used to modify amino groups in these molecules. F-Phe-OSu is also a cross-linking agent that can be used to study protein-protein interactions. However, F-Phe-OSu has some limitations. This compound can be toxic, and it requires careful handling. Additionally, the physiological effects of F-Phe-OSu on living organisms are not well understood.
未来方向
There are several future directions for the use of F-Phe-OSu in scientific research. One potential application is the study of enzyme inhibitors. F-Phe-OSu can be used to identify enzyme inhibitors, which can be used to develop new drugs for various diseases. Another future direction is the study of protein-protein interactions. F-Phe-OSu can be used as a cross-linking agent to study these interactions, which can provide insights into various biological processes. Additionally, F-Phe-OSu can be used to study the activity of enzymes, which can help researchers understand the mechanisms of various biochemical processes.
合成方法
F-Phe-OSu can be synthesized using different methods, including the reaction of 4-fluorobenzenesulfonyl chloride with 1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethan-1-amine in the presence of a base such as triethylamine. Another method involves the reaction of 4-fluorobenzenesulfonyl chloride with 1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethan-1-ol in the presence of a base such as potassium carbonate. The synthesis of F-Phe-OSu requires careful handling due to the compound's potential toxicity.
科学研究应用
F-Phe-OSu has shown promising results in scientific research applications. This compound is commonly used as a labeling reagent for peptides and proteins, and it can be used to modify amino groups in these molecules. F-Phe-OSu is also used as a cross-linking agent to study protein-protein interactions. Additionally, this compound has been used to study the activity of enzymes and to identify enzyme inhibitors.
属性
IUPAC Name |
4-fluoro-N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O3S/c1-11(20-24(21,22)14-9-7-13(17)8-10-14)16-18-15(19-23-16)12-5-3-2-4-6-12/h2-11,20H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDVIVQDTKJOCEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)C2=CC=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

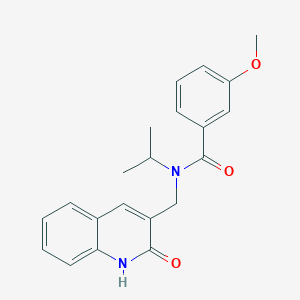
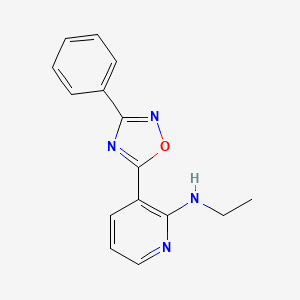
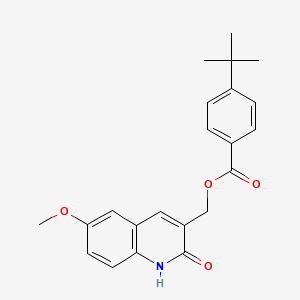


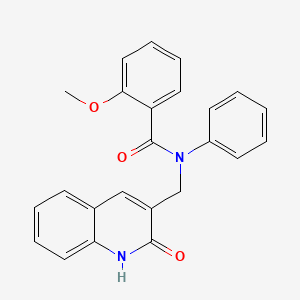
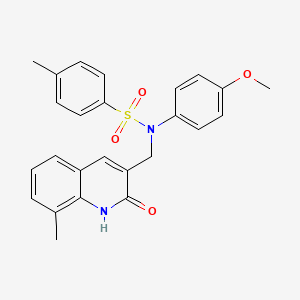
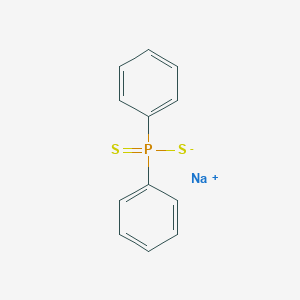
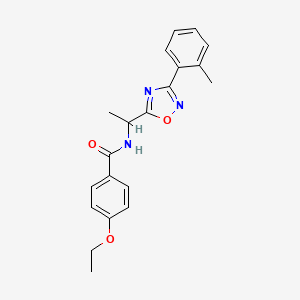



![4-methoxy-N-[(oxolan-2-yl)methyl]-3-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B7690266.png)
